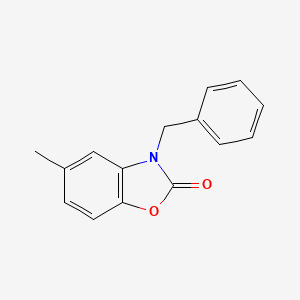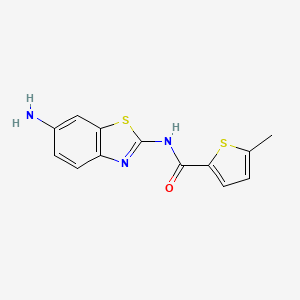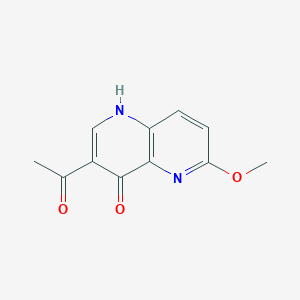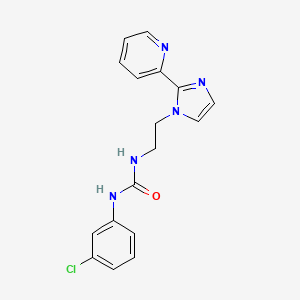![molecular formula C16H18BrN3O2 B2813581 4-(4-bromophenyl)-6-butyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione CAS No. 930750-53-1](/img/structure/B2813581.png)
4-(4-bromophenyl)-6-butyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Highly Luminescent Polymers
Polymers incorporating the pyrrolo[3,4-c]pyrrole-1,4-dione unit, such as those synthesized from 2,5-bis(4-t-butylphenyl)-3,6-bis(4′-bromophenyl)pyrrolo[3,4-c]pyrrole-1,4-dione (DPP1) and related compounds, exhibit strong fluorescence and high quantum yields, making them suitable for applications in organic electronics and photonics. These materials demonstrate significant potential due to their solubility in common organic solvents and their ability to form thin films with desirable optical and electronic properties (Zhang & Tieke, 2008).
Deeply Colored Polymers
The development of deeply colored polymers containing isoDPP units showcases the utility of pyrrolopyrrole derivatives in the creation of materials with tailored optical properties. These polymers, synthesized via palladium-catalyzed polycondensation, are characterized by their solubility in organic solvents and their potential for use in photonic applications due to their distinct coloration and molecular weights (Welterlich, Charov, & Tieke, 2012).
Neutrophil Elastase Inhibitors
Derivatives of 3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-diones have been investigated for their potential as inhibitors of human neutrophil elastase, suggesting a role in therapeutic applications for conditions involving elastase activity. This highlights the chemical versatility of the pyrrolopyrrole core in contributing to bioactive compounds with specific enzyme inhibitory properties (Expert Opinion on Therapeutic Patents, 2009).
Photoluminescent Conjugated Polymers
Pyrrolo[3,4-c]pyrrole (DPP) derivatives are key components in the synthesis of photoluminescent conjugated polymers with potential electronic applications. These materials, formed through palladium-catalyzed coupling reactions, exhibit strong photoluminescence and high photochemical stability, making them suitable for use in devices such as organic light-emitting diodes and solar cells (Beyerlein & Tieke, 2000).
Electrocatalytic Synthesis
The electrocatalytic cyclization of certain pyrimidine-diones leads to the formation of spirobarbituric dihydrofurans, demonstrating the potential of pyrrolopyrrole derivatives in synthetic organic chemistry for creating complex heterocyclic structures. This approach offers a selective and efficient pathway to novel compounds with potential applications in pharmaceuticals and materials science (Elinson, Vereshchagin, Ryzhkova, & Egorov, 2021).
Wirkmechanismus
Target of Action
The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein in the regulation of the cell cycle, and its inhibition can lead to the prevention of cancer cell proliferation .
Mode of Action
The compound interacts with CDK2, inhibiting its activity . This inhibition disrupts the normal progression of the cell cycle, leading to a halt in cell division . The compound’s interaction with the amino acids present in the active site of the enzyme is crucial for its inhibitory activity .
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle, particularly the transition from the G1 phase to the S phase . This disruption in the cell cycle can lead to apoptosis, or programmed cell death .
Result of Action
The result of the compound’s action is significant inhibition of cell growth. Most of the compounds in this class showed superior cytotoxic activities against MCF-7 and HCT-116 cancer cell lines . The most potent compounds exerted a significant alteration in cell cycle progression, in addition to inducing apoptosis within HCT cells .
Eigenschaften
IUPAC Name |
4-(4-bromophenyl)-6-butyl-1,3,4,7-tetrahydropyrrolo[3,4-d]pyrimidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18BrN3O2/c1-2-3-8-20-9-12-13(15(20)21)14(19-16(22)18-12)10-4-6-11(17)7-5-10/h4-7,14H,2-3,8-9H2,1H3,(H2,18,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWTOIJVKCMAXTR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1CC2=C(C1=O)C(NC(=O)N2)C3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18BrN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-Cyclopropyl-4-[4-(3-methylphenyl)piperazine-1-carbonyl]-2-(methylsulfanyl)pyridine-3-carbonitrile](/img/structure/B2813498.png)

![N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-2-(4-(isopropylsulfonyl)phenyl)acetamide](/img/structure/B2813502.png)
![3-((4-chlorophenyl)sulfonyl)-1-ethyl-2-imino-8-methyl-1H-dipyrido[1,2-a:2',3'-d]pyrimidin-5(2H)-one](/img/structure/B2813503.png)
![Methyl (E)-4-[3-[(furan-2-carbonylamino)methyl]piperidin-1-yl]-4-oxobut-2-enoate](/img/structure/B2813504.png)

![1-(benzo[d]isoxazol-3-yl)-N-(2-methoxybenzyl)methanesulfonamide](/img/structure/B2813509.png)
![1-(2-methylbenzoyl)benzo[c]isothiazol-3(1H)-one](/img/structure/B2813510.png)



![1-(3-oxo-3-(4-phenyl-5,6-dihydropyridin-1(2H)-yl)propyl)-4-propylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2813515.png)

![benzyl 2-[9-(3,4-dimethylphenyl)-1,7-dimethyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate](/img/structure/B2813521.png)